Loss of Dopaminergic Agonism: N,N-Dimethyldopamine vs. N-n-Propyl-N-n-Butyldopamine
In a classic structure-activity relationship (SAR) study, N,N-dimethyldopamine (DMDA) was directly compared to a series of N,N-dialkylated dopamine derivatives across five assays for dopaminergic activity. The study concluded that DMDA, unlike the most potent analog tested, showed no dopaminergic effects [1]. This stark difference highlights the critical importance of the N-alkyl chain length for receptor activation.
| Evidence Dimension | Dopaminergic Activity |
|---|---|
| Target Compound Data | No dopaminergic effects |
| Comparator Or Baseline | N-n-Propyl-N-n-butyldopamine: Strongest dopamine-receptor agonist in all tests |
| Quantified Difference | Qualitative difference; activity vs. no activity |
| Conditions | Assays: LD50 in mice, stereotypy in mice, curving in unilaterally caudectomized mice, rotation in 6-hydroxydopamine-lesioned rats, and adenylate cyclase activation in mouse caudate nuclei. |
Why This Matters
This finding is essential for researchers investigating dopamine receptor pharmacology; using DMDA as a dopamine agonist would be a critical methodological error.
- [1] Ginos, J. Z., Tolosa, E., Tang, L. C., LoMontela, A., & Cotzias, G. C. (1975). Cholinergic Effects of Molecular Segments of Apomorphine and Dopaminergic Effects of N,N-Dialkylated Dopamines. Journal of Medicinal Chemistry, 18(12), 1194–1200. View Source
